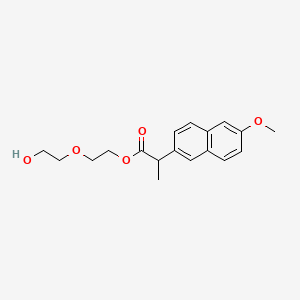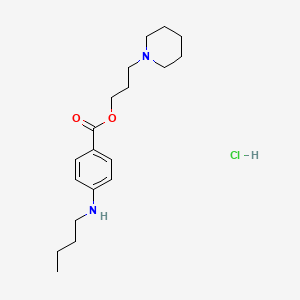
3-Piperidin-1-ium-1-ylpropyl 4-(butylamino)benzoate chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Piperidin-1-ium-1-ylpropyl 4-(butylamino)benzoate chloride is a chemical compound with the molecular formula C19H31ClN2O2 and a molecular weight of 354.915 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidin-1-ium-1-ylpropyl 4-(butylamino)benzoate chloride typically involves the esterification of 4-(butylamino)benzoic acid with 3-(piperidin-1-yl)propanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The resulting ester is then treated with hydrochloric acid to obtain the chloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure the efficient conversion of starting materials to the final product.
Chemical Reactions Analysis
Types of Reactions
3-Piperidin-1-ium-1-ylpropyl 4-(butylamino)benzoate chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
3-Piperidin-1-ium-1-ylpropyl 4-(butylamino)benzoate chloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Mechanism of Action
The mechanism of action of 3-Piperidin-1-ium-1-ylpropyl 4-(butylamino)benzoate chloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various physiological and biochemical responses, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 4-Butylamino-benzoic acid 3-piperidinopropyl ester hydrochloride
- Benzoic acid, 4-(butylamino)-, 3-(1-piperidinyl)propyl ester
Uniqueness
3-Piperidin-1-ium-1-ylpropyl 4-(butylamino)benzoate chloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
100311-28-2 |
|---|---|
Molecular Formula |
C19H31ClN2O2 |
Molecular Weight |
354.9 g/mol |
IUPAC Name |
3-piperidin-1-ylpropyl 4-(butylamino)benzoate;hydrochloride |
InChI |
InChI=1S/C19H30N2O2.ClH/c1-2-3-12-20-18-10-8-17(9-11-18)19(22)23-16-7-15-21-13-5-4-6-14-21;/h8-11,20H,2-7,12-16H2,1H3;1H |
InChI Key |
YUAJJCQDIYIWRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)C(=O)OCCCN2CCCCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


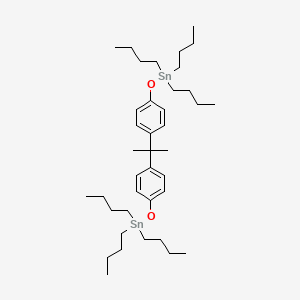
![[1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy-](/img/structure/B13750660.png)



![4,4-[(3,20-Dioxopregn-4-ene-14,17-diyl)dioxy]butyric acid](/img/structure/B13750689.png)

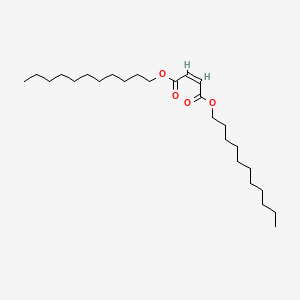
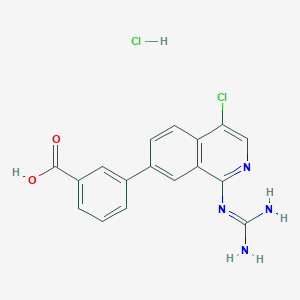
![2,2'-[[2-[[2-[(2-Hydroxyethyl)amino]ethyl]amino]ethyl]imino]bisethanol](/img/structure/B13750711.png)
![4-[(2-chlorophenyl)-[4-(ethylamino)-3-methylphenyl]-methoxymethyl]-N-ethyl-2-methylaniline](/img/structure/B13750714.png)
